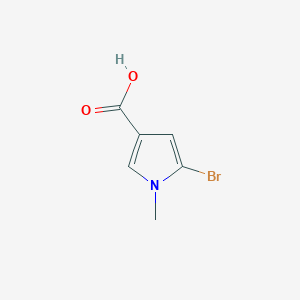

5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid

CAS No.: 1515982-14-5

Cat. No.: VC5671502

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.023

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1515982-14-5 |

|---|---|

| Molecular Formula | C6H6BrNO2 |

| Molecular Weight | 204.023 |

| IUPAC Name | 5-bromo-1-methylpyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H6BrNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | AKKMKWRLBFUUMQ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1Br)C(=O)O |

Introduction

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid, with the CAS number 1515982-14-5, is a heterocyclic compound that belongs to the pyrrole family. It is characterized by its molecular formula C6H6BrNO2 and molecular weight of approximately 204.02 g/mol . This compound is of interest in organic chemistry and pharmaceutical research due to its potential applications in the synthesis of complex molecules and its biological activity.

Safety and Handling

This compound is classified under the GHS system with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper handling and storage are essential to minimize exposure risks.

Synthesis Methods

The synthesis of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the bromination of a pyrrole derivative followed by carboxylation reactions. Specific synthesis protocols may vary depending on the starting materials and desired yield.

Applications in Research

This compound can serve as a precursor for the synthesis of more complex heterocyclic compounds, which are often explored for their biological activities, including antitumor and antimicrobial properties. The presence of the bromine atom allows for further modification through cross-coupling reactions, making it a versatile intermediate in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume